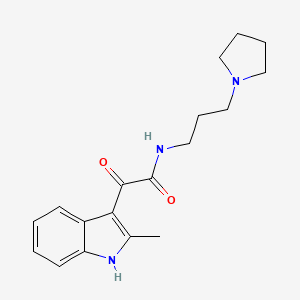

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-13-16(14-7-2-3-8-15(14)20-13)17(22)18(23)19-9-6-12-21-10-4-5-11-21/h2-3,7-8,20H,4-6,9-12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIPTRYHNPUUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the acetamide group and the pyrrolidine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

-

Step 1: Synthesis of 2-methyl-1H-indole

Reagents: 2-methyl aniline, formic acid

Conditions: Heating under reflux

Reaction: Cyclization to form the indole ring

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different functional groups.

Reduction: The carbonyl group in the acetamide can be reduced to an alcohol.

Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Formation of 2-(2-methyl-1H-indol-3-yl)-2-hydroxy-N-(3-pyrrolidin-1-ylpropyl)acetamide.

Substitution: Formation of N-substituted indole derivatives.

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.

Case Studies:

- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds exhibit cytotoxic effects against several cancer cell lines, suggesting that the target compound may also possess anticancer properties due to its structural similarities with other active indoles .

- Neuroprotective Effects : Compounds with indole structures have been reported to have neuroprotective effects. The incorporation of the pyrrolidine ring may enhance these properties, making it a candidate for further investigation in neurodegenerative disease models .

Antimicrobial Activity

Indole derivatives have been recognized for their antimicrobial properties. The target compound's structure suggests it may exhibit similar activity against various pathogens.

Research Findings:

- Studies have demonstrated that certain indole derivatives can effectively inhibit bacterial growth and possess antifungal properties. The specific interactions between the compound and microbial targets warrant further exploration through bioassays .

Synthetic Chemistry

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide provides insights into the development of new synthetic methodologies.

Synthesis Techniques:

- The synthesis involves multi-step reactions starting from readily available indole derivatives and pyrrolidine precursors. This approach not only leads to the target compound but also opens pathways for synthesizing related compounds with varied biological activities .

Data Tables

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Modifications to the Indole Core

- 2-(2-Methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide () Key Difference: Phenylethyl substituent instead of pyrrolidinylpropyl. Molecular weight: 306.36 g/mol. Applications: Likely optimized for CNS targets due to lipophilicity.

- N-[2,3-Dihydro-1-(2-methylpropyl)-2-oxo-1H-indol-3-yl]acetamide () Key Difference: Dihydroindole (non-aromatic) core and 2-methylpropyl chain. Impact: Reduced aromaticity may lower binding affinity to planar receptors. Molecular weight: 246.3 g/mol. Applications: Potential for improved metabolic stability.

2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide ()

Variations in Acetamide Substituents

Functional Group Additions

2-(3-((2-(Indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide ()

2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (, Compound 15)

- Key Difference : Hydroxy group and phenyl substituent.

- Impact : Enhanced H-bonding (polar surface area ~48 Ų) and aromatic interactions.

- Applications : Antimicrobial or anticancer activity via DNA intercalation.

Biological Activity

The compound 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₃₁N₃O₂ . The structure features an indole moiety, which is known for its diverse biological properties, and a pyrrolidine ring, contributing to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Weight | 303.47 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Log P | Not specified |

The compound is believed to exert its biological effects through multiple mechanisms. Its structure suggests potential interactions with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : The indole structure may facilitate binding to GPCRs, which are critical in numerous signaling pathways related to inflammation, cancer progression, and neurological disorders .

- Enzyme Inhibition : The presence of the acetamide group indicates potential inhibitory action on serine/threonine kinases involved in cell proliferation and survival pathways .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that the compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Properties : The compound may modulate inflammatory responses through GPCR pathways, potentially reducing cytokine release in activated immune cells .

- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, it may offer protective effects against neuronal damage in various models of neurodegeneration.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. Apoptosis was confirmed through Annexin V staining and caspase activation assays.

Case Study 2: Anti-inflammatory Effects

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was mediated through the inhibition of NF-kB signaling pathways.

Table 2: Summary of Biological Activities

| Activity Type | Model/System | Observed Effect |

|---|---|---|

| Anticancer | Various cancer cell lines | Inhibition of proliferation |

| Anti-inflammatory | LPS-stimulated macrophages | Reduced cytokine production |

| Neuroprotection | Neuronal injury models | Protection against oxidative stress |

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide?

The compound can be synthesized via carbodiimide-mediated coupling, leveraging reagents like HOBt (1-hydroxybenzotriazole) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) to activate carboxylic acid intermediates. A typical protocol involves:

- Dissolving the indole acetic acid derivative (e.g., 2-methyl-1H-indol-3-yl acetic acid) and the pyrrolidine-containing amine in anhydrous DMF.

- Activating the carboxylic acid with HOBt/EDC at 40°C for 12–24 hours .

- Purifying the product via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography.

Key considerations: Use nitrogen atmosphere to prevent oxidation of indole moieties, and monitor reaction progress via TLC or LC-MS.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Combine NMR spectroscopy (¹H, ¹³C) and X-ray crystallography for unambiguous confirmation:

- ¹H NMR : Key signals include the indole NH (~10–12 ppm), pyrrolidine protons (2.5–3.5 ppm), and methyl groups (1.2–2.0 ppm).

- X-ray crystallography : Resolve stereochemistry and confirm the acetamide linkage .

Methodological note: For crystallography, grow single crystals via slow evaporation in a DMSO/EtOAc mixture.

Basic: What solvent systems are optimal for solubility studies?

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. For in vitro assays:

- Prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (e.g., PBS) with <1% DMSO to avoid cytotoxicity .

Validation: Use dynamic light scattering (DLS) to confirm absence of aggregates in diluted solutions.

Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous indole-acetamide derivatives?

Discrepancies in yields often arise from substituent effects and reaction kinetics :

- Case study : Substituents on the indole ring (e.g., 6-methyl vs. 5-nitro) alter electronic density, affecting coupling efficiency. For example, electron-withdrawing groups reduce nucleophilicity of the amine, requiring longer reaction times .

- Mitigation : Optimize stoichiometry (1:1.2 acid/amine ratio) and use microwave-assisted synthesis to accelerate kinetics .

Advanced: What methodologies are recommended for probing structure-activity relationships (SAR) of this compound?

Adopt a fragment-based approach :

- Core modifications : Synthesize analogs with variations in (a) indole substituents (e.g., 2-methyl vs. 2-ethyl), (b) pyrrolidine chain length, and (c) acetamide linker rigidity.

- Biological assays : Test against target proteins (e.g., kinase inhibitors) using fluorescence polarization or SPR (surface plasmon resonance) .

Key finding: Bulky substituents on the pyrrolidine moiety enhance binding affinity to hydrophobic enzyme pockets .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Perform accelerated stability studies :

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via HPLC. The acetamide bond is prone to hydrolysis in acidic conditions (pH <5) .

- Oxidative stability : Expose to H₂O₂ (0.3% v/v) and quantify oxidation products (e.g., N-oxide derivatives) using HRMS .

Advanced: What experimental controls are critical when evaluating biological activity in cell-based assays?

Include:

- Negative controls : (a) Vehicle (DMSO-only), (b) scrambled analog (e.g., N-(3-piperidinopropyl) variant) to rule out nonspecific effects.

- Positive controls : Known inhibitors of the target pathway (e.g., staurosporine for kinase assays).

- Counter-screen : Test against unrelated cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Use molecular dynamics (MD) simulations and ADMET prediction tools :

- Lipophilicity (LogP) : Target 2–3 for balanced permeability and solubility. Substituents on the pyrrolidine chain (e.g., hydroxyl groups) reduce LogP but improve aqueous solubility.

- CYP450 inhibition : Screen for interactions with CYP3A4/2D6 using docking software (e.g., AutoDock Vina) .

Advanced: What mechanistic insights can be gained from studying intramolecular cyclization byproducts?

Byproducts formed during synthesis (e.g., pyrrolo[2,3-d]pyrimidines) reveal competing reaction pathways:

- Base-mediated cyclization : Under basic conditions (e.g., KOtBu), the acetamide’s carbonyl can undergo aldol-like condensation with the indole’s C2 position, forming fused heterocycles .

- Mitigation : Use milder bases (e.g., NaHCO₃) and lower temperatures (0–5°C) to suppress cyclization .

Advanced: How should researchers address discrepancies in reported NMR chemical shifts for similar compounds?

Variations arise from solvent effects and conformational dynamics :

- Standardization : Report shifts in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and reference to TMS.

- Dynamic NMR : For flexible pyrrolidine chains, perform variable-temperature NMR to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.